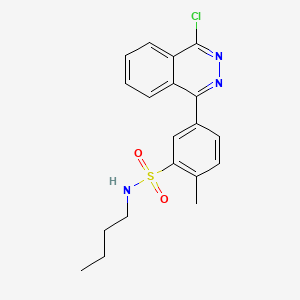

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide

Description

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 4-chlorophthalazine moiety at the 5th position of the benzene ring, a methyl group at the 2nd position, and an N-butyl sulfonamide group. Its structural complexity underscores the importance of substituent effects on physicochemical properties and intermolecular interactions, which can be inferred through comparisons with analogs.

Propriétés

IUPAC Name |

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-3-4-11-21-26(24,25)17-12-14(10-9-13(17)2)18-15-7-5-6-8-16(15)19(20)23-22-18/h5-10,12,21H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTNGFXQIFGNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated phthalazine derivative with a sulfonyl chloride in the presence of a base such as pyridine.

N-Butyl Substitution: Finally, the N-butyl group is introduced through an alkylation reaction using butyl halides under basic conditions.

Industrial Production Methods

Industrial production of N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine or iodine for halogenation.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of advanced materials with unique electronic or optical properties.

Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.

Mécanisme D'action

The mechanism of action of N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Steric and Electronic Effects :

- Bulky substituents (e.g., tert-butyl) enhance metabolic stability but may reduce binding pocket compatibility.

- Electron-withdrawing groups (e.g., -Cl, -CF₃) improve thermal stability and intermolecular interactions.

- Solubility and Bioavailability :

- Therapeutic Potential: The target compound’s phthalazine core may interact with nucleic acids or enzymes, contrasting with Pazopanib’s kinase-targeting pyrimidine-indazol system.

Activité Biologique

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound has been investigated for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key features include:

- A sulfonamide functional group.

- A phthalazine moiety that may contribute to its biological interactions.

- An alkyl chain (butyl) that could influence lipophilicity and membrane permeability.

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide primarily acts through:

- Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate interaction or catalytic activity.

- Receptor Modulation: The compound could function as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. For example, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other key enzymes involved in metabolic processes .

Anticancer Properties

There is emerging interest in the anticancer potential of this compound. Similar phthalazine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as microtubule disruption and apoptosis induction .

Case Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibition properties of related sulfonamides. The results indicated that modifications in the sulfonamide structure significantly influenced inhibitory potency against target enzymes involved in cancer metabolism. This suggests that structural variations in N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide could enhance its efficacy as an enzyme inhibitor .

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that related compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is sparse, these findings support further exploration of its antimicrobial properties .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.